Product packaging for 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole(Cat. No.:CAS No. 21554-41-6)

2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole

Cat. No.: B7759807
CAS No.: 21554-41-6
M. Wt: 258.3 g/mol
InChI Key: XZXMLEUCJADXIG-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole ( 21554-41-6) is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 8 H 6 N 2 O 4 S 2 and a molecular weight of 258.27 g/mol, features a nitro group and a methylsulfonyl group on its benzothiazole core, a structure known to be a critical pharmacophore . The methylsulfonyl functional group is a key bioisostere of sulfonamides, which are established moieties in enzyme inhibition studies . Research indicates that such groups can directly coordinate with metal ions, like zinc, in the active sites of enzymes, making this compound a promising candidate for investigating carbonic anhydrase isoforms (hCA I and II) . Inhibiting these enzymes is a recognized therapeutic strategy for conditions like glaucoma and epilepsy, positioning this chemical as a valuable scaffold for developing targeted therapies . Furthermore, studies on closely related 6-nitrobenzothiazole derivatives have demonstrated efficacy in preclinical models of neurological diseases. One such derivative has shown neuroprotective, antioxidant, and anti-inflammatory properties, effectively mitigating seizure conditions and associated oxidative stress in vivo . This suggests potential research applications for this compound in exploring pathways involved in neurodegeneration and neuroinflammation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Key Chemical Identifiers: • IUPAC Name: 2-methanesulfonyl-6-nitro-1,3-benzothiazole • Canonical SMILES: CS(=O)(=O)C1=NC2=CC=C( N+ [O-])C=C2S1 • InChI Key: XZXMLEUCJADXIG-UHFFFAOYSA-N • Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O4S2 B7759807 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole CAS No. 21554-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S2/c1-16(13,14)8-9-6-3-2-5(10(11)12)4-7(6)15-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMLEUCJADXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308157
Record name 2-Methylsulfonyl-6-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21554-41-6
Record name NSC202568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylsulfonyl-6-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonyl 6 Nitrobenzo D Thiazole

Electrophilic Nature and Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group at the 6-position, coupled with the electron-withdrawing nature of the methylsulfonyl group at the 2-position, is expected to render the benzothiazole (B30560) ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, specific studies quantifying this reactivity are not available.

Reaction Kinetics and Rate Constants with Thiol Nucleophiles

There is a lack of published studies detailing the reaction kinetics and specific rate constants for the reaction of 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole with thiol nucleophiles. While SNAr reactions of other activated aromatic systems with thiols are well-documented chemrxiv.org, this specific data for the target compound could not be located.

Influence of Nitro Group on Electrophilicity

The nitro group is a powerful activating group in SNAr reactions due to its ability to stabilize the negatively charged Meisenheimer intermediate through resonance. nih.gov While this is a general principle in aromatic chemistry, specific comparative studies quantifying the activating effect of the 6-nitro group in this compound are not present in the available literature.

Proposed Reaction Mechanisms and Intermediates

The generally accepted mechanism for SNAr reactions involves a two-step process with the formation of a Meisenheimer complex as a reaction intermediate. rsc.org For the reaction of this compound with a nucleophile, it is hypothesized that the nucleophile would attack the carbon atom at the 2-position, leading to the displacement of the methylsulfonyl group. However, specific mechanistic studies or the isolation and characterization of intermediates for this particular compound have not been reported.

Other Reaction Pathways and Transformations

Beyond SNAr, other potential transformations of this compound could involve modifications of the nitro group or the methylsulfonyl group.

Derivatives Formation via Functional Group Interconversions

The synthesis of derivatives from related benzothiazole structures is documented. For instance, 2-aminobenzothiazole (B30445) derivatives can be used as precursors for various other compounds. chemicalbook.comnih.gov However, specific examples of derivative formation starting from this compound through functional group interconversions are not described in the available scientific reports.

Amidation and Schiff Base Formation Reactions

Amidation and Schiff base formation typically involve an amine functional group. nih.govresearchgate.netnih.govresearchgate.net Given that this compound does not possess a primary or secondary amine group, direct amidation or Schiff base formation would not be a primary reaction pathway without prior modification of the molecule, such as the reduction of the nitro group to an amine. There are no published reports detailing such multi-step synthetic routes starting from this compound to form amides or Schiff bases.

Structure Activity Relationship Sar Studies of 2 Methylsulfonyl 6 Nitrobenzo D Thiazole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 2-(methylsulfonyl)-6-nitrobenzo[d]thiazole derivatives is intricately linked to the nature and position of their substituents. The interplay between the electron-withdrawing methylsulfonyl group at the 2-position, the nitro group at the 6-position, and other potential modifications on the benzothiazole (B30560) ring system dictates the compound's interaction with biological targets.

Role of Methylsulfonyl Group in Modulating Biological Activity

The methylsulfonyl (-SO2CH3) group at the 2-position of the benzothiazole ring is a key determinant of the molecule's physicochemical properties and, consequently, its biological activity. As a strong electron-withdrawing group, it significantly influences the electronic distribution within the benzothiazole scaffold.

Research on related benzothiazole derivatives has highlighted the importance of the substituent at the C-2 position in defining the molecule's biological function. For instance, studies on various 2-substituted benzothiazoles have demonstrated that modifications at this position can lead to a wide array of pharmacological activities, including anticancer and antimicrobial effects. The methylsulfonyl group, in particular, is known to be a bioisostere of other functional groups and can form crucial hydrogen bonds with biological targets.

In a series of synthesized methylsulfonyl benzothiazoles, derivatives bearing a nitrophenyl sulfonamide moiety exhibited significant anticancer activities against the HeLa cell line. researchgate.netchula.ac.th This suggests that the presence of the methylsulfonyl group, in combination with other appropriate substituents, is conducive to cytotoxic activity. Furthermore, studies on 6-methanesulfonyl substituted benzothiazinone analogues have shown potent antitubercular activity, indicating that the sulfonyl group can contribute to improved drug-like properties such as aqueous solubility and metabolic stability. nih.gov

Influence of Nitro Group in Structure-Activity Relationships

The nitro (-NO2) group at the 6-position of the benzothiazole ring is another critical feature that profoundly impacts the biological activity of these compounds. The nitro group is a potent electron-withdrawing group and its position on the aromatic ring is crucial for its effect.

Studies on various nitro-containing heterocyclic compounds have established the significance of the nitro group for a range of biological activities, including antimicrobial and anticancer effects. In the context of benzothiazoles, the presence of a nitro group, particularly at the 6-position, has been associated with enhanced biological potency. For example, a Group-based Quantitative Structure and Activity Relationship (GQSAR) analysis of benzothiazole derivatives revealed that the presence of electron-withdrawing groups, such as a nitro group, on the aryl ring can potentiate anticancer activity. chula.ac.th

Furthermore, research on 2-amino-6-nitrobenzothiazole (B160904) derivatives has demonstrated their potential as inhibitors of various enzymes and as antiparasitic agents. nih.gov The nitro group in these molecules is often a key feature for their biological interactions. For instance, a recent study highlighted the neuroprotective and anti-inflammatory effects of a 6-nitrobenzo[d]thiazol-2-amine derivative in a zebrafish model of epilepsy, underscoring the therapeutic potential conferred by the 6-nitro substitution. nih.gov The electron-withdrawing nature of the nitro group can enhance the ability of the benzothiazole scaffold to interact with biological targets and can also be crucial for the molecule's metabolic activation in certain contexts.

Effects of Other Heteroaryl Substituents on Bioactivity

While the methylsulfonyl and nitro groups are the defining features of the core scaffold, the introduction of other heteroaryl substituents can further modulate the biological activity of this compound derivatives. The nature and position of these additional groups can fine-tune the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile.

The benzothiazole nucleus is a versatile scaffold, and its derivatization at various positions has led to compounds with a broad spectrum of biological activities. nih.gov For instance, the introduction of different aryl and heteroaryl rings at the 2-position of the benzothiazole core has been a common strategy to explore new chemical space and identify novel bioactive molecules. Studies on 2-aminobenzothiazole (B30445) derivatives have shown that substitution on the amino group with various cyclic moieties can lead to potent inhibitors of enzymes like monoamine oxidase.

Pharmacophore Elucidation for Biological Targets

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, elucidating the pharmacophore is crucial for understanding their mechanism of action and for designing new, more potent analogues.

A pharmacophore model for this class of compounds would likely include several key features based on the known roles of its constituent groups. A hypothetical pharmacophore might consist of:

A hydrogen bond acceptor feature: The sulfonyl group is a strong hydrogen bond acceptor and is likely to interact with hydrogen bond donor residues in the active site of a biological target.

An aromatic ring feature: The benzothiazole ring system provides a rigid scaffold and can engage in π-π stacking or hydrophobic interactions with the target protein.

A hydrogen bond acceptor/negative ionic feature: The nitro group can act as a hydrogen bond acceptor and, due to its strong electron-withdrawing nature, contributes to a region of negative electrostatic potential. Pharmacophore models for other nitro-containing bioactive compounds, such as nitroimidazoles with antitubercular activity, have highlighted the importance of the nitro group as a key pharmacophoric feature. nih.gov

By analyzing the SAR data from a series of active and inactive derivatives, a more refined pharmacophore model can be developed. This model can then be used for virtual screening of compound libraries to identify new potential hits with the desired biological activity. While a specific pharmacophore model for this compound derivatives is not yet established in the public domain, the general principles of pharmacophore modeling, combined with the known properties of the methylsulfonyl and nitro groups, provide a solid foundation for future in silico drug design efforts.

Pre Clinical Biological Investigations of 2 Methylsulfonyl 6 Nitrobenzo D Thiazole and Analogues

Antimicrobial Research Applications

The antimicrobial potential of benzothiazole (B30560) derivatives has been extensively explored. The introduction of specific substituents, such as a methylsulfonyl group at the 2-position and a nitro group at the 6-position, is hypothesized to modulate the biological activity of the parent molecule.

Anti-tubercular Efficacy against Mycobacterium tuberculosis

While direct studies on 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole are limited, research on structurally similar compounds, specifically 6-methanesulfonyl-8-nitrobenzothiazinones (BTZs), has shown promising results against Mycobacterium tuberculosis. These BTZ derivatives are potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. socialresearchfoundation.comnih.gov The substitution with a methanesulfonyl group has been investigated as a strategy to improve the physicochemical properties of these antitubercular agents. nih.govnih.gov

Several 6-methanesulfonyl substituted BTZ analogues have demonstrated significant in vitro activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range. nih.govnih.gov For instance, certain optimized compounds exhibited MIC values as low as 30 nM and 47 nM. nih.gov These findings suggest that the combination of a methylsulfonyl group and a nitro group within a benzothiazole-related scaffold can lead to potent anti-tubercular agents.

Table 1: Anti-tubercular Activity of Selected 6-Methanesulfonyl-8-nitrobenzothiazinone Analogues against M. tuberculosis H37Rv

Compound MIC (nM)
Analogue 1 <40
Analogue 2 <40
Analogue 3 30
Analogue 4 47

Data sourced from studies on structurally related benzothiazinone derivatives.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

The antibacterial activity of benzothiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. Studies on various substituted benzothiazoles have revealed a broad spectrum of activity. For example, certain N-(6-substituted benzothiazol-2-yl)-4-(methylsulphonyl)-2-nitrobenzamide derivatives have shown efficacy against Staphylococcus aureus, Escherichia faecalis, and Escherichia coli.

The antimicrobial activity is influenced by the nature and position of substituents on the benzothiazole ring. For instance, some 4-substituted and 5-substituted methyl sulfonyl benzothiazole derivatives have shown promising antimicrobial activity with MIC values ranging from 4 to 50 µg/mL against selected bacterial species. mdpi.com Furthermore, benzothiazole-thiazole hybrids with electron-withdrawing groups, such as nitro and halogens, have demonstrated enhanced antimicrobial activity, with MIC values ranging from 3.90 to 15.63 μg/mL against various bacterial strains. nih.gov

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected Benzothiazole Analogues

Compound Staphylococcus aureus Escherichia coli
N-(benzothiazole-2-yl)-4-(methylsulphonyl)-2-nitrobenzamide Effective Effective
N-(6-methylbenzothiazole-2-yl)-4-(methylsulphonyl)-2-nitrobenzamide Effective Effective
N-(6-nitrobenzothiazole-2-yl)-4-(methylsulphonyl)-2-nitrobenzamide Effective Effective
Benzothiazole-thiazole hybrid (nitro-substituted) 3.90 - 15.63 3.90 - 15.63

Data represents findings for structurally related benzothiazole derivatives.

Antifungal Activities

In addition to antibacterial properties, benzothiazole derivatives have been investigated for their antifungal potential. Research has shown that certain methyl sulfonyl benzothiazole derivatives exhibit promising activity against various fungal species, with MIC values in the range of 4–50 µg/mL. mdpi.com The antifungal efficacy is also dependent on the substitution pattern on the benzothiazole core. For instance, benzothiazole-thiazole hybrids have shown activity against fungal strains, with MIC values comparable to the standard antifungal drug fluconazole. nih.gov

Table 3: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Benzothiazole Analogues

Compound Candida albicans Aspergillus niger
Methyl sulfonyl benzothiazole derivative 4 - 50 4 - 50
Benzothiazole-thiazole hybrid 3.90 - 15.63 3.90 - 15.63

Data represents findings for structurally related benzothiazole derivatives.

Anticancer Research Applications

The anticancer properties of benzothiazole derivatives have been a significant area of research, with studies focusing on their ability to inhibit cancer cell proliferation and induce cell death.

Anti-proliferative Effects on Cancer Cell Lines

The cytotoxic potential is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. For instance, some benzothiazole derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines. bezmialemscience.org

Table 4: In Vitro Cytotoxicity (IC50 in µM) of Selected Benzothiazole Analogues against Human Cancer Cell Lines

Compound MCF-7 (Breast) HepG2 (Liver) A549 (Lung)
Benzothiazole Analogue A 7.79 - -
Benzothiazole Analogue B 3.53 7.79 -
2-Phenylbenzothiazole Analogue C - - High Activity
2-Phenylbenzothiazole Analogue D High Activity - High Activity

Data compiled from studies on various structurally related benzothiazole derivatives.

Investigation of Cytotoxicity Mechanisms

Research into the mechanisms of action of anticancer benzothiazole derivatives suggests that they can induce cell death through various pathways. Studies on 2-substituted benzothiazoles have indicated that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is often accompanied by cell cycle arrest at different phases, preventing the cancer cells from dividing and proliferating. nih.gov

Furthermore, some benzothiazole derivatives have been found to disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. nih.gov The modulation of key signaling pathways involved in cancer progression, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, has also been identified as a potential mechanism of action for these compounds. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methylsulfonyl 6 Nitrobenzo D Thiazole Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding how ligands, such as the analogues of 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole, may interact with biological targets at a molecular level.

Binding Affinity Predictions

Binding affinity, often expressed as a docking score or binding energy, is a critical parameter in assessing the potential of a compound to act as an inhibitor or modulator of a biological target. In silico studies on benzothiazole (B30560) derivatives have been performed against various protein targets. For instance, docking studies on a series of benzothiazole derivatives targeting the colchicine (B1669291) binding site of tubulin have shown promising binding energies. nih.gov While specific data for this compound is not available, the binding affinities of analogous compounds provide a useful reference.

Compound AnalogueTarget ProteinDocking Score (kcal/mol)Reference
Benzothiazole-derived tubulin inhibitor (analogue 1)Tubulin (colchicine binding site)-14.50 nih.gov
Benzothiazole-derived tubulin inhibitor (analogue 2)Tubulin (colchicine binding site)-13.88 nih.gov
Benzothiazole-derived antipsychotic (analogue 3)Dopamine (B1211576) D2 Receptor-8.5 nih.gov
Benzothiazole-derived antipsychotic (analogue 4)Serotonin (B10506) 5HT2A Receptor-9.2 nih.gov

Elucidation of Key Intermolecular Interactions

Beyond predicting binding strength, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-target complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. For benzothiazole analogues, studies have highlighted the importance of the benzothiazole nucleus in forming key interactions within the active sites of various enzymes. For example, in the context of tubulin inhibitors, the benzothiazole moiety has been shown to form crucial hydrophobic interactions. nih.gov Similarly, for antipsychotic activity, the benzothiazole core is involved in key hydrogen bonding and hydrophobic interactions with dopamine and serotonin receptors. nih.gov The nitro and methylsulfonyl groups of this compound would be expected to significantly influence its interaction profile, with the nitro group potentially acting as a hydrogen bond acceptor and the methylsulfonyl group participating in polar interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can then be used as a 3D query in virtual screening to identify novel compounds with the potential for similar biological activity.

For classes of compounds related to nitroaromatic heterocycles, pharmacophore models have been successfully developed. For instance, a pharmacophore model for nitroimidazole-based antitubercular agents highlighted the importance of the nitro group, hydrogen bond acceptors, and an aromatic ring. nih.gov Such a model suggests that for this compound analogues, key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the nitro group).

An additional hydrogen bond acceptor (from the sulfonyl oxygen atoms).

An aromatic ring system (the benzothiazole core).

A hydrophobic feature.

Virtual screening campaigns using pharmacophore models based on known active benzothiazole derivatives have the potential to identify novel scaffolds with desired biological activities. rsc.orgnih.gov

Quantum Chemical Calculations for Reactivity and Mechanism

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which in turn govern their reactivity and potential mechanisms of action. scirp.org DFT studies on benzothiazole derivatives have been used to analyze their molecular structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. scirp.org

For a compound like this compound, DFT calculations can elucidate the effects of the electron-withdrawing nitro and methylsulfonyl groups on the electronic distribution of the benzothiazole ring system. These calculations can help in predicting sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding potential metabolic pathways or covalent interactions with a target.

Future Research and Pre-clinical Potential of this compound

The benzothiazole scaffold, a heterocyclic system composed of a fused benzene (B151609) and thiazole (B1198619) ring, is a structure of significant interest in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. The compound this compound, featuring a sulfonyl group at the 2-position and a nitro group at the 6-position, represents a promising candidate for further therapeutic development. Future research is poised to explore its potential through advanced molecular probe design, identification of novel biological targets, integrated computational and synthetic optimization, and structure-based drug discovery strategies.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the benzothiazole core. For example, nitration of 2-methylbenzo[d]thiazole derivatives can be achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by sulfonation with methanesulfonyl chloride in the presence of a base like K₂CO₃ in DMF . Key variables include temperature control (to avoid over-nitration) and stoichiometric ratios of sulfonating agents. Purification often employs recrystallization from ethanol/ethyl acetate mixtures, with yields reported between 60–86% depending on substituent compatibility .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The nitro group at position 6 deshields adjacent protons, causing distinct downfield shifts (e.g., δ 8.01–8.06 ppm for aromatic protons). The methylsulfonyl group (–SO₂CH₃) appears as a singlet near δ 3.8 ppm .
  • IR : Key peaks include C=N stretching (~1583 cm⁻¹) for the thiazole ring and asymmetric S=O stretching (~1360–1300 cm⁻¹) for the sulfonyl group .
  • Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular ion peaks.

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to the electron-deficient nitro group. Storage under inert gas (e.g., argon) at –20°C in amber vials is advised. Stability tests indicate decomposition >5% after 30 days at room temperature in humid conditions .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of the thiazole ring?

  • Methodological Answer : The nitro group is a strong electron-withdrawing moiety, lowering the HOMO energy of the thiazole ring and increasing susceptibility to nucleophilic attack at the 2-position. Computational studies (DFT/B3LYP) show a 0.45 eV reduction in HOMO-LUMO gap compared to non-nitrated analogs, correlating with enhanced electrophilic reactivity . Experimental validation via cyclic voltammetry reveals a redox potential shift of +0.3 V vs. Ag/AgCl .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. For example, antimicrobial activity variations (IC₅₀: 2–50 µM) can be addressed by:

  • Purity checks : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .
  • Assay standardization : Use of reference strains (e.g., E. coli ATCC 25922) and fixed incubation times (24 h) .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite can model binding to ATP-binding pockets. For example, the sulfonyl group forms hydrogen bonds with Lys33 in EGFR kinase (ΔG = –9.2 kcal/mol) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scalability issues include:

  • Byproduct formation : Optimize reaction time (e.g., 24 h stirring for complete sulfonation) to minimize 5-nitro regioisomers .
  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC purification if asymmetric synthesis is required .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.